Nampt-IN-5: A Technical Guide to its Mechanism of Action
Nampt-IN-5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action for Nampt-IN-5, a potent and orally active inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). The information presented herein is intended to support research and drug development efforts targeting the critical NAD+ metabolic pathway.
Core Mechanism of Action
Nampt-IN-5 is a potent small molecule inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is a critical coenzyme for numerous cellular processes, including redox reactions, DNA repair, and cell signaling. By inhibiting NAMPT, Nampt-IN-5 effectively depletes the intracellular pool of NAD+, leading to a disruption of cellular metabolism and ultimately inducing cell death, particularly in cancer cells that exhibit a high dependency on the NAD+ salvage pathway.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for Nampt-IN-5, providing key metrics for its inhibitory activity and pharmacokinetic properties.
| Cellular Activity | |
| Cell Line | IC50 (nM) |
| A2780 | 0.7[1][3] |
| COR-L23 | 3.9[1][3] |
| Enzyme Inhibition | |
| Enzyme | IC50 (µM) |
| CYP3A4 | 0.75[1][3][6] |
| In Vitro ADME Profile | |
| Parameter | Value |
| Mouse Microsomal Clearance | 110 µl/min•mg[3] |
| Aqueous Solubility (pH 6.8) | 0.056 mM[3][6] |
| MDCK Permeability (Papp A→B) | 18.6 x 10⁻⁶ cm/s[3][6] |
| In Vivo Mouse Pharmacokinetics (10 mg/kg, p.o.) | |
| Parameter | Value |
| T½ (half-life) | 2.1 hours[3] |
| Cmax (maximum concentration) | 29112 nM[3] |
| AUC (area under the curve) | 61984 nM•h[3] |
Signaling Pathway
Nampt-IN-5 exerts its effect by intervening in the fundamental NAD+ salvage pathway. The depletion of NAD+ has downstream consequences on various NAD+-dependent enzymes, such as sirtuins and poly (ADP-ribose) polymerases (PARPs), which are crucial for cellular homeostasis.
Caption: Signaling pathway of Nampt-IN-5 action.
Experimental Protocols
The cellular inhibitory activity of Nampt-IN-5 was determined using a CellTiter-Glo® (CTG) luminescent cell viability assay. While the specific experimental parameters for Nampt-IN-5 are not publicly available, a general protocol for such an assay is provided below.
General Protocol for CellTiter-Glo® Viability Assay
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Cell Seeding: Plate cells (e.g., A2780, COR-L23) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
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Compound Treatment: Prepare serial dilutions of Nampt-IN-5 in appropriate cell culture medium. Remove the existing medium from the cell plates and add the medium containing different concentrations of Nampt-IN-5. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
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Incubation: Incubate the plates for the desired period (e.g., 72 hours) under standard cell culture conditions.
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Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
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Lysis and Luminescence Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well (typically in a 1:1 ratio with the cell culture medium volume).
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Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
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Data Analysis: Subtract the background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the logarithm of the Nampt-IN-5 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: General workflow for a CellTiter-Glo® cell viability assay.
References
- 1. Nampt-IN-5 Datasheet DC Chemicals [dcchemicals.com]
- 2. NAMPT | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NAMPT | CymitQuimica [cymitquimica.com]
- 5. Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetmol.com [targetmol.com]
